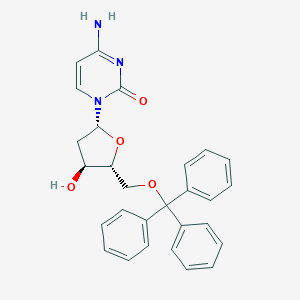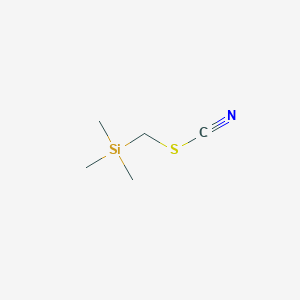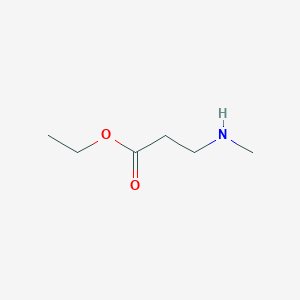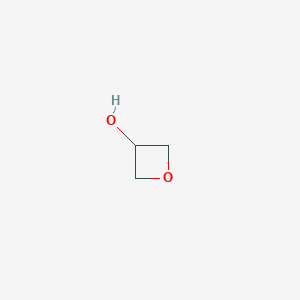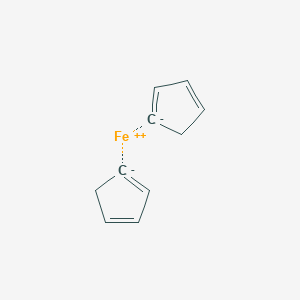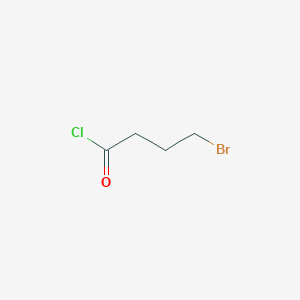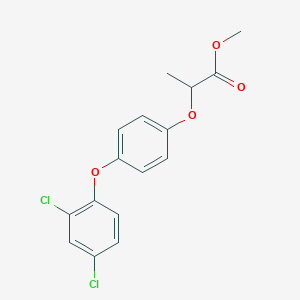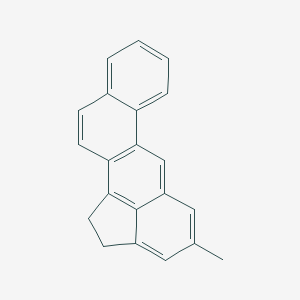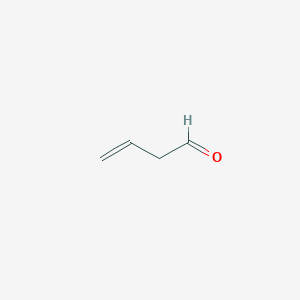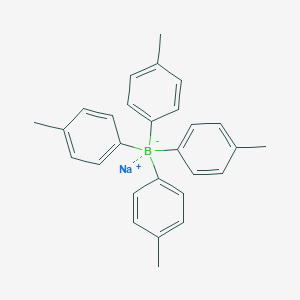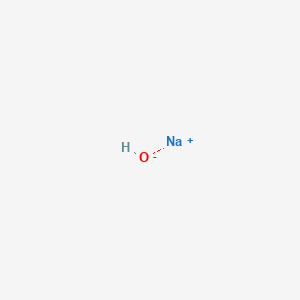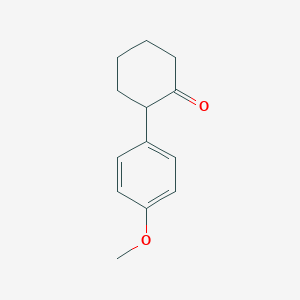
2-(4-Methoxyphenyl)cyclohexanone
概述
描述
2-(4-Methoxyphenyl)cyclohexanone, also known as 4-MeO-PCy, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological properties.
作用机制
2-(4-Methoxyphenyl)cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 2-(4-Methoxyphenyl)cyclohexanone reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.
生化和生理效应
The biochemical and physiological effects of 2-(4-Methoxyphenyl)cyclohexanone are complex and depend on the dose and route of administration. At low doses, it can produce analgesia, sedation, and dissociative effects. At higher doses, it can cause hallucinations, delirium, and even coma. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Methoxyphenyl)cyclohexanone in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes with greater precision. However, one of the limitations of using 2-(4-Methoxyphenyl)cyclohexanone is its potential for abuse and toxicity. It is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.
未来方向
There are many potential future directions for research involving 2-(4-Methoxyphenyl)cyclohexanone. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in pain perception and addiction. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)cyclohexanone is a synthetic dissociative drug that has been used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have neuroprotective, analgesic, and sedative effects. While it has many potential applications in scientific research, it is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.
科学研究应用
2-(4-Methoxyphenyl)cyclohexanone has been used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the role of the NMDA receptor in pain perception and addiction.
属性
CAS 编号 |
37087-68-6 |
|---|---|
产品名称 |
2-(4-Methoxyphenyl)cyclohexanone |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChI 键 |
BEBTXYAQBNBPJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
规范 SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
其他 CAS 编号 |
37087-68-6 |
同义词 |
2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


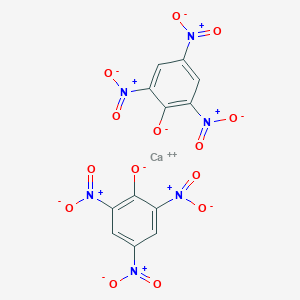
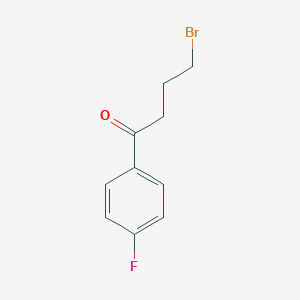
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
